molecular formula C11H13ClO2 B13694104 5-(Chloromethyl)-4-phenyl-1,3-dioxane

5-(Chloromethyl)-4-phenyl-1,3-dioxane

Cat. No.: B13694104
M. Wt: 212.67 g/mol
InChI Key: OTWWFWVWMCYJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-4-phenyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by a dioxane ring substituted with a chloromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-phenyl-1,3-dioxane typically involves the reaction of 4-phenyl-1,3-dioxane with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the chloromethylation process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processing to ensure high yield and purity. This method allows for better control of reaction parameters, leading to more efficient production. The use of high fructose corn syrup as a feedstock has also been explored to produce chloromethyl derivatives in a more sustainable manner .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include substituted dioxanes, aldehydes, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-4-phenyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-phenyl-1,3-dioxane involves its interaction with nucleophiles due to the presence of the reactive chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenyl group provides additional stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-2-methoxy-benzaldehyde
  • 5-Chloromethyl-2-hydroxyl-benzaldehyde
  • 5-(Chloromethyl)furfural

Uniqueness

5-(Chloromethyl)-4-phenyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of both a chloromethyl group and a phenyl group makes it a versatile intermediate for various chemical transformations .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

5-(chloromethyl)-4-phenyl-1,3-dioxane

InChI

InChI=1S/C11H13ClO2/c12-6-10-7-13-8-14-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

OTWWFWVWMCYJDD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OCO1)C2=CC=CC=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.